molecular formula C14H26N2O B12665500 2,4-Dihydro-5-undecyl-3H-pyrazol-3-one CAS No. 93778-27-9

2,4-Dihydro-5-undecyl-3H-pyrazol-3-one

Cat. No.: B12665500
CAS No.: 93778-27-9
M. Wt: 238.37 g/mol
InChI Key: YFBPEWHQTCFADX-UHFFFAOYSA-N
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Description

2,4-Dihydro-5-undecyl-3H-pyrazol-3-one is a pyrazolone derivative characterized by a long undecyl chain (C₁₁H₂₃) at position 5 of the pyrazolone core. Pyrazol-3-ones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms and a ketone group. This class of compounds is widely studied for applications in pharmaceuticals, dyes, and coordination chemistry due to their structural versatility and reactivity .

Properties

CAS No.

93778-27-9

Molecular Formula

C14H26N2O

Molecular Weight

238.37 g/mol

IUPAC Name

3-undecyl-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C14H26N2O/c1-2-3-4-5-6-7-8-9-10-11-13-12-14(17)16-15-13/h2-12H2,1H3,(H,16,17)

InChI Key

YFBPEWHQTCFADX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=NNC(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydro-5-undecyl-3H-pyrazol-3-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. One common method includes the reaction of undecyl hydrazine with ethyl acetoacetate under acidic or basic conditions to form the desired pyrazolone ring.

Industrial Production Methods

Industrial production of 2,4-Dihydro-5-undecyl-3H-pyrazol-3-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH conditions. Solvent extraction and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydro-5-undecyl-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can modify the pyrazolone ring, leading to different structural analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolones, which can exhibit different biological and chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 2,4-Dihydro-5-undecyl-3H-pyrazol-3-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s structure allows it to interact with various proteins and nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS/Evidence ID) Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
2,4-Dihydro-5-undecyl-3H-pyrazol-3-one C₁₁H₂₃ at position 5 C₁₄H₂₄N₂O 236.35 High lipophilicity; potential surfactant or drug carrier
4-Ethyl-5-methyl-2-(1H-tetrazol-5-yl)-1,2-dihydro-3H-pyrazol-3-one (GF4, ) Ethyl, methyl, tetrazolyl C₇H₁₀N₆O 194.19 Bioactive applications; tetrazole enhances metabolic stability
5-Ethoxy-2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one (CAS 1341039-87-9, ) Ethoxy, phenyl, pyridinyl C₁₈H₁₈N₄O₂ 322.36 Coordination chemistry; possible CNS activity due to pyridine moiety
3-Amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one (CAS 161333-96-6, ) Amino, phenyl C₉H₉N₃O 175.19 Hydrogen bonding capacity; intermediates in drug synthesis
Solvent Yellow 72 () Diazenyl, methoxyphenyl C₁₇H₁₆N₄O₂ 308.34 Industrial dye; azo group imparts chromophore properties

Key Findings:

Substituent-Driven Solubility and Bioactivity The undecyl chain in 2,4-Dihydro-5-undecyl-3H-pyrazol-3-one significantly increases lipophilicity compared to shorter alkyl chains (e.g., ethyl or pentyl in and ). This property may limit aqueous solubility but enhance membrane permeability in drug design . Polar groups like tetrazole () and amino () improve water solubility and enable hydrogen bonding, which is critical for target binding in pharmaceuticals .

Pharmacological vs. Industrial Applications

  • Compounds with azo groups (e.g., Solvent Yellow 72, ) are primarily used as dyes due to their intense color and stability under UV light .
  • Derivatives with heteroaromatic substituents (e.g., pyridine in ) show promise in metal coordination and CNS-targeted drug development .

Synthetic Flexibility Pyrazol-3-ones serve as intermediates for complex heterocycles. For example, 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one () is a precursor for imidazole derivatives with antimicrobial activity .

Biological Activity

2,4-Dihydro-5-undecyl-3H-pyrazol-3-one is a pyrazolone derivative characterized by its unique undecyl side chain, which contributes to its hydrophobic properties and potential biological activities. This compound has garnered interest in various fields, including pharmaceuticals and materials science, due to its diverse biological interactions and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 2,4-dihydro-5-undecyl-3H-pyrazol-3-one is C13H19N2OC_{13}H_{19}N_2O. The presence of the undecyl group enhances its lipophilicity, which may influence its solubility and interaction with biological targets. The compound's structure allows for various chemical reactions typical of pyrazolone derivatives, making it a versatile scaffold for drug development.

Biological Activity

Research indicates that 2,4-dihydro-5-undecyl-3H-pyrazol-3-one exhibits several biological activities:

Anticancer Activity

Studies have shown that pyrazolone derivatives possess anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity Data

CompoundCell Line TestedIC50 (µg/mL)Mechanism
2,4-Dihydro-5-undecyl-3H-pyrazol-3-oneA549 (Lung)TBDApoptosis induction
5-Methyl-2-pyrazolin-3-oneMCF-7 (Breast)TBDCell cycle arrest
1-Fenyl-3-methylpyrazoloneK562 (Leukemia)TBDApoptosis

Immunomodulatory Effects

In vivo studies on CBA mice indicated that 2,4-dihydro-5-undecyl-3H-pyrazol-3-one can stimulate lymphocyte proliferation. The stimulation index (SI) showed a dose-dependent increase in immune response, suggesting potential applications in immunotherapy.

Table 2: Lymphocyte Proliferation Study

Concentration (%)Stimulation Index (SI)
2.53.17
59.15
1015.22
2512.18

The biological activity of 2,4-dihydro-5-undecyl-3H-pyrazol-3-one may be attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may modulate key signaling pathways related to cell growth and apoptosis.

Interaction Studies

Interaction studies reveal that the compound acts as a ligand, influencing the activity of enzymes and receptors involved in cellular signaling. Its hydrophobic nature allows for better membrane penetration, enhancing its efficacy as a therapeutic agent.

Case Studies

  • Anticancer Efficacy : A study evaluating the cytotoxicity of various pyrazolone derivatives found that those with longer aliphatic chains exhibited increased activity against cancer cells compared to their shorter counterparts.
  • Immunomodulation : In another case study involving dermal application in mice, varying concentrations were tested for their immunological effects. Results indicated significant lymphocyte activation at higher concentrations without notable toxicity.

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